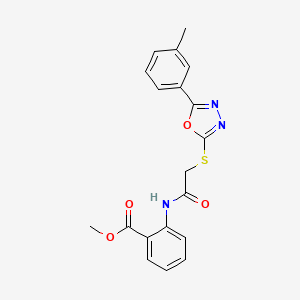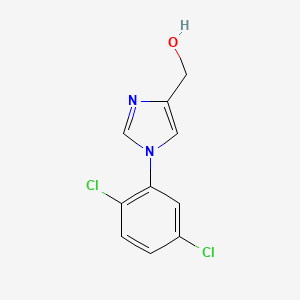
5-Propyl-1,2,3-thiadiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 5-propyl-1,2,3-thiadiazole-4-carboxylique est un composé hétérocyclique qui appartient à la famille des thiadiazoles
Méthodes De Préparation
La synthèse de l’acide 5-propyl-1,2,3-thiadiazole-4-carboxylique implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de la phénylthiosemicarbazide avec l’acide méthoxy cinnamique en présence d’oxychlorure de phosphore . Cette réaction donne le dérivé thiadiazole désiré, qui peut être ensuite purifié et caractérisé à l’aide de techniques telles que UV, FT-IR, 13C-RMN et 1H-RMN .
Analyse Des Réactions Chimiques
L’acide 5-propyl-1,2,3-thiadiazole-4-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants courants, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent convertir le cycle thiadiazole en différents groupes fonctionnels, selon l’agent réducteur utilisé.
Substitution : Le composé peut subir des réactions de substitution, où un ou plusieurs atomes d’hydrogène sont remplacés par d’autres atomes ou groupes. Les réactifs courants pour ces réactions comprennent les halogènes et les agents alkylants.
Cyclisation : Le composé peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Applications de la recherche scientifique
Chimie : Le composé est utilisé comme élément constitutif pour la synthèse de molécules et de matériaux plus complexes.
Industrie : Les dérivés du thiadiazole sont utilisés dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que la conductivité et la stabilité.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: Thiadiazole derivatives are used in the development of new materials with specific properties, such as conductivity and stability.
Mécanisme D'action
Le mécanisme d’action de l’acide 5-propyl-1,2,3-thiadiazole-4-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. L’activité biologique du composé est souvent attribuée à sa capacité à se lier à des enzymes ou à des récepteurs, inhibant ainsi leur fonction. Par exemple, il a été démontré que les dérivés du thiadiazole interagissent avec les enzymes bactériennes, ce qui conduit à l’inhibition de la croissance bactérienne .
Comparaison Avec Des Composés Similaires
L’acide 5-propyl-1,2,3-thiadiazole-4-carboxylique peut être comparé à d’autres dérivés du thiadiazole, tels que :
Acide 4-méthyl-1,2,3-thiadiazole-5-carboxylique : Ce composé a montré une activité antimicrobienne similaire à celle de l’acide 5-propyl-1,2,3-thiadiazole-4-carboxylique.
5-Amino-1,3,4-thiadiazole :
Dérivés du 1,3,4-thiadiazole : Ces composés ont été étudiés pour leurs activités antimicrobiennes et anticancéreuses.
La singularité de l’acide 5-propyl-1,2,3-thiadiazole-4-carboxylique réside dans ses caractéristiques structurales spécifiques et les activités biologiques qui en résultent, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C6H8N2O2S |
|---|---|
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
5-propylthiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2S/c1-2-3-4-5(6(9)10)7-8-11-4/h2-3H2,1H3,(H,9,10) |
Clé InChI |
LNINGIBMQRBDJS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N=NS1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4S,5R)-Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B11779726.png)


![6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779746.png)

![(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B11779751.png)
![7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11779758.png)






![4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11779783.png)
